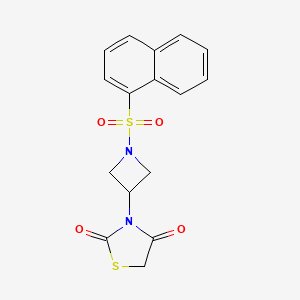

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular derivative also contains an azetidinone moiety, which is a four-membered nitrogen-containing ring, and a naphthalene group known for its aromatic properties. The compound's structure suggests potential biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of 2-azetidinones and 4-thiazolidinones derivatives can be achieved through a cyclocondensation reaction involving chloro acetyl chloride and thio glycolic acid with an amine precursor . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, starting from a suitable naphthalene derivative and incorporating the azetidinone and thiazolidine moieties through appropriate condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The naphthalene moiety contributes to the compound's hydrophobic character, which can affect its pharmacokinetic properties, such as absorption and distribution .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in the azetidinone and thiazolidine rings. These groups can participate in various chemical reactions, such as nucleophilic substitutions or additions, which could be utilized to further modify the compound or to understand its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of both aromatic and heterocyclic rings would affect its solubility, melting point, and stability. The compound's reactivity could also be influenced by the presence of the sulfonyl group, which is known to be a good leaving group in substitution reactions. These properties are crucial for determining the compound's suitability for drug development, as they impact its behavior in biological environments .

Relevant Case Studies

While the provided data does not include specific case studies on this compound, related compounds have been evaluated for their biological activities. For example, derivatives of naphthalen-2-yl acetate have been tested in vivo for anticonvulsant activity, showing significant delay in the onset of convulsions and prolongation of survival time, indicating potential CNS depressant activity . These findings suggest that the compound could also exhibit significant biological activity, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Antidiabetic and Antioxidant Properties

Research has indicated that thiazolidine-2, 4-diones and their derivatives, including 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, have significant applications in antidiabetic and antioxidant activities. These compounds show promise in insulin sensitization and enhancing glucose utilization in peripheral tissues. A study by Shukla, Pandey, and Chawla (2020) in "Letters in Organic Chemistry" detailed the synthesis and characterization of such derivatives, which exhibited notable antidiabetic, antioxidant, and cytotoxicity effects in both in vitro and in vivo models (Shukla, Pandey, & Chawla, 2020).

Anti-inflammatory and Analgesic Activities

Some derivatives of thiazolidine-2,4-diones demonstrate anti-inflammatory and analgesic properties. Sharma et al. (2006) synthesized naphthalene derivatives with azetidinyl and thiazolidinyl moieties, showing significant anti-inflammatory and analgesic activities. These findings, published in "Archiv der Pharmazie," highlight the potential of these compounds in treating inflammatory conditions (Sharma et al., 2006).

Anticancer and Antiviral Activities

In "European Journal of Medicinal Chemistry," Havrylyuk et al. (2013) discussed the synthesis of novel 5-pyrazoline substituted 4-thiazolidinones with significant anticancer activity in vitro. Some derivatives showed sensitivity towards leukemia subpanel cell lines, and potential antiviral activities were observed against SARS coronavirus and influenza types A and B viruses (Havrylyuk et al., 2013).

Antibacterial and Antifungal Applications

Thiazolidine-2,4-dione derivatives also exhibit antibacterial and antifungal properties. A study by Adem et al. (2022) in "Synthetic Communications" synthesized novel azetidin-2-one and thiazolidin-4-one derivatives, which demonstrated significant activity against various bacterial and fungal strains (Adem et al., 2022).

Anticonvulsant Potential

Ghareb et al. (2017) in "Bioorganic Chemistry" synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives as potential anticonvulsant agents. These compounds showed promising results in delaying strychnine-induced seizures and were suggested for further evaluation as anticonvulsant medications (Ghareb et al., 2017).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) receptor . This receptor plays a central role in the biological functioning of several essential molecules .

Mode of Action

This compound interacts with its target, the PPAR-γ receptor, by improving insulin resistance . This interaction results in changes that lead to the activation of the receptor .

Biochemical Pathways

The activation of the PPAR-γ receptor by this compound affects several biochemical pathways. These include pathways related to glucose metabolism, lipid metabolism, and inflammation . The downstream effects of these pathways include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammation .

Pharmacokinetics

It is known that the compound exhibits a wide range of biological activities , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammation . These effects are beneficial in the management of conditions such as diabetes and metabolic syndrome .

Eigenschaften

IUPAC Name |

3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c19-15-10-23-16(20)18(15)12-8-17(9-12)24(21,22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIKFOUNNLRRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)

![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2565885.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)

![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)